Zoledronate D,L-lysine monohydrate is a compound derived from zoledronic acid, a third-generation bisphosphonate primarily used in the treatment of osteoporosis and tumor-induced hypercalcemia. This compound is characterized by the presence of D,L-lysine, which enhances its solubility and bioavailability. It belongs to the class of small molecules and is classified as both an approved and investigational drug, indicating its potential for various therapeutic applications.
The compound is synthesized from zoledronic acid, which was originally developed by Novartis and has been marketed under the brand names Zometa® and Reclast®. The synthesis of zoledronate D,L-lysine monohydrate aims to improve the pharmacological properties of zoledronic acid by enhancing its solubility and stability in aqueous solutions .
The synthesis of zoledronate D,L-lysine monohydrate involves several chemical reactions that typically include the coupling of zoledronic acid with D,L-lysine. Various methods have been explored to optimize this synthesis, focusing on improving yield and purity.
Technical Details:
The molecular formula of zoledronate D,L-lysine monohydrate is . Its structure includes a phosphonic acid group that is key to its biological activity as a bisphosphonate.
Data:
Zoledronate D,L-lysine monohydrate undergoes various chemical reactions that are crucial for its therapeutic efficacy. These reactions primarily involve interactions with bone mineral surfaces, where it inhibits osteoclast activity.
Technical Details:
The mechanism of action of zoledronate D,L-lysine monohydrate involves the inhibition of osteoclast-mediated bone resorption. This is achieved through several biochemical pathways:
Data:
Zoledronate D,L-lysine monohydrate has several scientific uses:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4